Dexmedetomidine-d4 L-Tartrate, also known as d4-Major, is a stable isotope-labeled compound derived from dexmedetomidine, which is an α2-adrenergic agonist used primarily for its sedative and analgesic properties. The compound is notable for its application in pharmacokinetic studies and as a reference standard in analytical chemistry. The molecular formula of Dexmedetomidine-d4 L-Tartrate is with a molecular weight of approximately 204.31 g/mol .
Dexmedetomidine-d4 L-Tartrate can be sourced from various chemical suppliers, including LGC Standards and Pharmaffiliates, which provide high-quality reference standards for pharmaceutical testing . It is synthesized from dexmedetomidine through deuteration processes, followed by the formation of the tartrate salt.
The synthesis of Dexmedetomidine-d4 L-Tartrate involves several steps, primarily focusing on the deuteration of dexmedetomidine.
Methods and Technical Details:
The synthesis can be performed under controlled conditions to ensure high purity and yield, often utilizing techniques such as liquid chromatography for purification .
The molecular structure of Dexmedetomidine-d4 L-Tartrate features a complex arrangement that includes:
Data:
This structure allows for interaction with adrenergic receptors, facilitating its sedative effects .
Dexmedetomidine-d4 L-Tartrate undergoes various chemical reactions typical of α2-adrenergic agonists.
Reactions and Technical Details:
These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of dexmedetomidine in clinical settings .
Dexmedetomidine-d4 L-Tartrate exerts its effects primarily through selective agonism at α2-adrenergic receptors.
Process and Data:
Dexmedetomidine-d4 L-Tartrate exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and application in research settings .
Dexmedetomidine-d4 L-Tartrate has significant applications in scientific research:
The compound's unique properties make it a valuable tool for researchers studying adrenergic signaling pathways and drug interactions within the central nervous system .
The synthesis of Dexmedetomidine-d4 L-Tartrate (d4-Major) requires precise deuteration at four hydrogen positions to generate a pharmacologically relevant stable isotope-labeled internal standard. The deuteration typically targets the gem-methyl groups adjacent to the imidazole ring of the dexmedetomidine scaffold. Two primary strategies are employed:
Late-Stage Catalytic Deuterium Exchange:This method subjects the non-deuterated dexmedetomidine precursor to deuterium-saturated environments using platinum-group catalysts (e.g., Pd/C or PtO₂) in deuterated solvents (D₂O, CD₃OD). The reaction requires optimization of temperature (80–120°C), pressure (50–200 psi D₂ gas), and catalyst loading (5–10 wt%) to achieve >98% deuterium incorporation at the desired positions while minimizing scrambling or loss of optical purity [4] [10]. Challenges include regioselectivity control and prevention of over-deuteration.
Stoichiometric Deuterium Incorporation via Functional Group Manipulation:A more controlled approach uses deuterated synthons early in the synthesis. For Dexmedetomidine-d4, this often involves:
Table 1: Comparison of Deuteration Strategies for Dexmedetomidine-d4
Strategy | Deuterium Source | Isotopic Purity | Key Reaction Parameters | Advantages/Limitations |
---|---|---|---|---|
Catalytic H/D Exchange | D₂O/CD₃OD | 98–99% d4 | 100°C, 100 psi D₂, 8h, 5% Pd/C | Faster; risk of deuteration heterogeneity |
Stoichiometric Synthesis | CD₃MgBr/NaBD₄ | >99.5% d4 | -78°C, anhydrous THF, N₂ atmosphere | Higher regioselectivity; multi-step route |
The deuterated free base (Dexmedetomidine-d4) is converted to its pharmaceutically stable L-tartrate salt through acid-base reaction optimization. Critical parameters include:
Table 2: Optimization of L-Tartrate Salt Formation Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Product |
---|---|---|---|
Molar Ratio (Base:Acid) | 1:0.8 or 1:1.2 | 1:1.0 ± 0.05 | Prevents hydrate forms; improves yield (>85%) |
Solvent Composition | Anhydrous methanol | 80% Ethanol : 20% Water | Enhances crystal stability; reduces occluded solvent |
Cooling Rate | Rapid quenching (10°C/min) | Controlled (1°C/min) | Improves crystal size distribution (50–200 µm) |
Stirring Speed | >500 rpm | 100–150 rpm | Minimizes crystal fracture; enhances filtration |
Purification addresses isotopic and chemical impurities from deuteration:
Ion-Exchange Chromatography (IEC):Employed post-tartrate formation to remove ionic byproducts. Strong cation-exchange resins (sulfopropyl groups) with NaCl gradients (0–0.5M) in ethanol/water retain tartrate salts while eluting unreacted acid [1].
Chiral Supercritical Fluid Chromatography (SFC):Critical for ensuring enantiomeric purity of the dexmedetomidine-d4 moiety. Uses chiral columns (Chiralpak AD-H) with CO₂/ethanol (90:10) at 100 bar, resolving R-enantiomer contamination (<0.1%) [5].
Table 3: Chromatographic Conditions for Purifying Dexmedetomidine-d4 L-Tartrate
Technique | Column/Conditions | Key Parameters | Resolution Targets |
---|---|---|---|
RP-HPLC | C18, 10 µm, 250 × 21.2 mm | 0.1% TFA/ACN:H₂O, 1.5 mL/min | Separation of d0/d1/d2/d3/d4 isotopologues |
IEC | SP Sepharose Fast Flow | 0–0.5M NaCl in EtOH:H₂O (1:1) | Removal of tartrate dimers and free base |
SFC | Chiralpak AD-H, 5 µm | CO₂:EtOH (90:10), 100 bar, 35°C | Enantiomeric purity (>99.9% dexmedetomidine-d4) |
Final purification integrates crystallization after chromatography: The HPLC-pure salt is dissolved in hot ethanol (65°C), filtered through 0.22 µm membranes, and crystallized via anti-solvent (diethyl ether) addition. This yields >99.5% chemically pure Dexmedetomidine-d4 L-Tartrate with isotopic abundance >99% d4 [3] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0